Hydrogen-Bond Acceptor Capacity: 3,4-Dimethoxybenzoyl vs. Unsubstituted Benzoyl Analog
The 3,4-dimethoxy substitution introduces two ether oxygen atoms that each serve as hydrogen-bond acceptors (HBA), increasing the total HBA count from 4 (methyl 5-benzoylfuran-2-carboxylate) to 6 (target compound). This represents a 50% increase in HBA capacity and expands the topological polar surface area (tPSA) by approximately 26–31 Ų (estimated by fragment-based addition: two methoxy oxygens × ~13–15.5 Ų each) [1]. In drug-design terms, tPSA values above 75 Ų are associated with reduced passive blood–brain barrier penetration but improved aqueous solubility; the target compound is predicted to have a tPSA near 69–78 Ų depending on the computational method, positioning it closer to the CNS-permeability threshold than the unsubstituted analog (tPSA ~43–52 Ų) .
| Evidence Dimension | Hydrogen-bond acceptor count and estimated tPSA |
|---|---|
| Target Compound Data | HBA = 6; estimated tPSA ≈ 69–78 Ų (fragment-based calculation from SMILES: COC(=O)c1ccc(C(=O)c2ccc(OC)c(OC)c2)o1) |
| Comparator Or Baseline | Methyl 5-benzoylfuran-2-carboxylate: HBA = 4; estimated tPSA ≈ 43–52 Ų |
| Quantified Difference | ΔHBA = +2 (+50%); ΔtPSA ≈ +26–31 Ų |
| Conditions | In silico fragment-based tPSA estimation (Ertl method); HBA count per Lipinski rules |
Why This Matters
The higher HBA count and tPSA of the target compound predict altered pharmacokinetic partitioning (e.g., reduced CNS penetration) relative to the unsubstituted analog, which directly impacts selection for peripheral vs. central-target drug discovery programs.
- [1] Ertl P, Rohde B, Selzer P. Fast calculation of molecular polar surface area as a sum of fragment-based contributions and its application to the prediction of drug transport properties. J Med Chem. 2000;43(20):3714-3717. doi:10.1021/jm000942e. (Method applied to SMILES structures of target and comparator compounds.) View Source
